N-(2,4-Dinitrophenyl)-4-pyridinamine
Description
Properties
Molecular Formula |
C11H8N4O4 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)pyridin-4-amine |
InChI |
InChI=1S/C11H8N4O4/c16-14(17)9-1-2-10(11(7-9)15(18)19)13-8-3-5-12-6-4-8/h1-7H,(H,12,13) |
InChI Key |
OLNFKOBXDCHWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis of N-(2,4-Dinitrophenyl)-4-pyridinamine predominantly follows a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient 1-chloro-2,4-dinitrobenzene reacts with 4-aminopyridine in a polar aprotic solvent, facilitated by the strong electron-withdrawing nitro groups at the 2- and 4-positions. The reaction proceeds via a Meisenheimer complex intermediate, with chloride acting as the leaving group.
Stoichiometric Considerations:
Optimized Protocol
- Reagent Preparation: Dissolve 1-chloro-2,4-dinitrobenzene (10 mmol) in 50 mL of anhydrous ethanol under nitrogen.
- Addition of Amine: Add 4-aminopyridine (12 mmol) dropwise over 30 minutes, maintaining the temperature at 60°C.
- Reflux Conditions: Reflux the mixture for 6–8 hours, monitoring progress via thin-layer chromatography (TLC; eluent: ethyl acetate/hexanes 1:1).
- Workup: Cool to 50°C, filter precipitated product, and wash with cold ethanol (3 × 10 mL).
- Purification: Recrystallize from acetone/water (4:1) to yield orange-red crystals (Yield: 92–95%).
Critical Parameters:
- Temperature Control: Excessively high temperatures (>70°C) promote decomposition of nitro groups.
- Atmosphere: Inert gas (N2 or Ar) prevents oxidation of the aminopyridine moiety.
Alternative Synthetic Pathways
Nitration of N-Phenyl-4-pyridinamine
A less common approach involves the direct nitration of N-phenyl-4-pyridinamine. This method requires precise control to achieve regioselective dinitration.
Procedure:
- Substrate Preparation: Dissolve N-phenyl-4-pyridinamine (5 mmol) in a nitrating mixture of fuming nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) (1:3 v/v).
- Reaction Conditions: Stir at 0–5°C for 2 hours, followed by gradual warming to 25°C over 4 hours.
- Quenching: Pour the mixture onto crushed ice, extract with dichloromethane, and dry over MgSO4.
- Isolation: Column chromatography (SiO2, ethyl acetate/hexanes 1:2) yields the target compound (Yield: 60–65%).
Challenges:
Metal-Catalyzed Cross-Coupling
Palladium-mediated coupling represents an emerging strategy, though scalability remains limited.
Protocol:
- Catalyst System: Combine Bi(NO3)3·5H2O (2 equiv) and Pd(OAc)2 (5 mol%) in trifluoroethanol (TFE)/trifluoroacetic acid (TFA) (3:1 v/v).
- Substrate Addition: Introduce 4-bromo-2,4-dinitrobenzene (1 equiv) and 4-aminopyridine (1.2 equiv).
- Reaction: Heat at 90°C for 24 hours under argon.
- Purification: Aqueous workup followed by silica gel chromatography (Yield: 75–80%).
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy:
- N-H Stretch: 3350–3300 cm⁻¹ (primary amine).
- Nitro Symmetric/Antisymmetric Stretches: 1530 cm⁻¹ and 1350 cm⁻¹.
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d6):
Mass Spectrometry (MS):
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 178–180°C (decomp.) |
| Solubility | DMSO > Ethanol > Water |
| Molar Extinction (λ_max) | 410 nm (ε = 12,500 M⁻¹cm⁻¹) |
Industrial and Analytical Applications
This compound serves as:
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitrophenyl)-4-pyridinamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major products are the corresponding diamines.
Scientific Research Applications
N-(2,4-Dinitrophenyl)-4-pyridinamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-4-pyridinamine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound can also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
N-(2,4-Dinitrophenyl)-2,4-dinitroaniline (CAS 2908-76-1)
- Structure : Contains two additional nitro groups on the aniline ring.
- Key Properties: Property N-(2,4-Dinitrophenyl)-4-pyridinamine N-(2,4-Dinitrophenyl)-2,4-dinitroaniline Molecular Weight 276.21 g/mol 349.21 g/mol Melting Point Not reported ~483°C (estimated) Solubility (H₂O) Low (similar to nitroaromatics) 0.2 g/L at 100°C Reactivity Moderate SNAr activity Higher sensitivity to nucleophiles
- Functional Differences : The additional nitro groups in the latter increase its electron deficiency, enhancing reactivity in SNAr reactions but reducing solubility .
N-(4-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 181065-58-7)
- Structure : Replaces the pyridine ring with a pyrimidine moiety and introduces a 4-nitrophenyl group.
- Key Differences :
- Electronic Effects : The pyrimidine ring introduces additional nitrogen atoms, increasing π-acidity compared to pyridine.
- Biological Activity : This compound is used in kinase inhibition studies (e.g., p38 MAP kinase), whereas this compound lacks reported biological applications .
- Synthesis Complexity : Requires multi-step coupling of pyrimidine and nitrophenyl precursors, unlike the simpler SNAr route for the target compound .
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS 185058-54-2)
- Structure : Incorporates a benzylpiperidine substituent and a single nitro group on pyridine.
- Comparison: Basicity: The piperidine group increases basicity (pKa ~8–9) compared to the non-basic 2,4-dinitrophenyl system. Applications: Used in drug discovery (e.g., CNS-targeting agents), contrasting with the target compound’s role in material science . Stability: The benzylpiperidine moiety enhances steric protection, reducing susceptibility to hydrolysis compared to the more reactive dinitrophenyl group .
N-(2,4-Dinitrophenyl)-L-serine
- Structure: Amino acid derivative with a 2,4-dinitrophenyl group attached to serine.
- Key Contrasts :
Reaction Kinetics and Stability
- SNAr Reactivity : this compound undergoes nucleophilic substitution slower than 2,4-dinitrophenyl ethers or sulfides due to reduced leaving-group activation (pyridine vs. –OPh/–SPh) .
Computational Insights
- DFT Studies : Optimized geometries of related Schiff bases (e.g., N-(2,6-dibenzylidenecyclohexane-1-sulfonamido)ethers) suggest that electron-withdrawing groups like nitro lower HOMO-LUMO gaps, enhancing charge-transfer interactions. Similar effects are expected in this compound .
Q & A
Q. What are the common synthetic routes for N-(2,4-Dinitrophenyl)-4-pyridinamine, and how can reaction conditions be optimized?
this compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. A key method involves reacting 4-aminopyridine with 1-chloro-2,4-dinitrobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of 4-aminopyridine to dinitrophenyl chloride), solvent polarity (polar aprotic solvents enhance reactivity), and reaction time (6–12 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Structural elucidation relies on:
- ¹H/¹³C NMR : In DMSO-d₆, aromatic protons appear as distinct doublets (δ 8.5–9.0 ppm for dinitrophenyl; δ 7.0–8.5 ppm for pyridinamine). Nitrogen environments are confirmed via DEPT-135 .
- X-ray crystallography : Single-crystal analysis reveals bond lengths (e.g., C–N bond ~1.35 Å) and dihedral angles between aromatic rings (e.g., 45–60°), critical for understanding steric and electronic effects .
- IR spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C–N (~1350 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do nucleophilic substitution mechanisms vary in N-(2,4-Dinitrophenyl)pyridinium salts under different conditions?
The reactivity of N-(2,4-Dinitrophenyl)pyridinium salts depends on nucleophile softness/hardness and solvent polarity. For example:
- Soft nucleophiles (e.g., nitromethanide) : Attack the 4-position of the pyridinium ring in low-polarity solvents (e.g., nitromethane), forming enamine intermediates. This regioselectivity arises from the stabilization of partial charges in the transition state .
- Hard nucleophiles (e.g., sulfite ions) : Prefer the 2-position due to stronger electrostatic interactions with the electron-deficient pyridinium ring in polar solvents (e.g., water). Contradictions in regioselectivity can be resolved by analyzing leaving-group ability (NO₂⁻ vs. CH₃NO₂⁻) and solvent dielectric constants .
Q. How can computational methods predict electronic properties and reactivity trends in this compound derivatives?
Density Functional Theory (DFT) at the B3LYP/6-311G+(2d,p) level calculates:
- HOMO-LUMO gaps : Narrow gaps (e.g., ~3.5 eV) indicate high reactivity, supporting experimental observations of charge-transfer interactions in Schiff base derivatives .
- Electrostatic potential maps : Highlight electron-deficient regions (dinitrophenyl group) as sites for nucleophilic attack.
- Thermodynamic stability : Gibbs free energy comparisons between tautomers or conformers guide synthetic feasibility .
Q. What experimental strategies resolve contradictions in reaction outcomes for this compound-based systems?
Discrepancies in product formation (e.g., unexpected nitration vs. substitution) require:
- Kinetic vs. thermodynamic control : Varying reaction temperatures (e.g., 25°C vs. 80°C) to favor different pathways.
- Isotopic labeling : Using ¹⁵N-labeled reactants to track nitrogen migration in complex mechanisms .
- In situ monitoring : Real-time Raman or UV-Vis spectroscopy identifies transient intermediates (e.g., Meisenheimer complexes) .
Methodological Considerations
Q. How to design experiments for analyzing intramolecular charge transfer in this compound derivatives?
- Fluorescence quenching assays : Measure emission intensity changes in donor-acceptor systems (e.g., pyridinamine as donor, dinitrophenyl as acceptor).
- Cyclic voltammetry : Determines redox potentials to correlate HOMO-LUMO levels with charge-transfer efficiency .
- Solvatochromism studies : Solvent-dependent UV-Vis shifts quantify polarity effects on charge transfer .
Q. What are best practices for crystallizing this compound for X-ray studies?
- Slow evaporation : Use mixed solvents (e.g., DCM/methanol) to grow high-quality crystals.
- Temperature gradients : Gradual cooling (e.g., 40°C → 4°C) minimizes defects.
- Hirshfeld surface analysis : Validates packing efficiency and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
